Imidazo[1,2-b]pyridazine derivative 7
Description
Significance of Imidazo[1,2-b]pyridazine (B131497) Scaffold in Drug Discovery
The imidazo[1,2-b]pyridazine nucleus is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile platform for the development of a diverse range of therapeutic agents. The rigid, planar structure of the imidazo[1,2-b]pyridazine core provides a well-defined orientation for substituent groups, allowing for precise interactions with biological macromolecules such as enzymes and receptors. This structural feature is a key reason for its prominence in the discovery of new drugs.
Overview of Therapeutic and Biological Relevance of Imidazo[1,2-b]pyridazine Derivatives
Derivatives of imidazo[1,2-b]pyridazine have demonstrated a wide spectrum of biological activities. Numerous studies have highlighted their potential as anticancer, anti-inflammatory, antiviral, and antiparasitic agents. nih.govnih.gov A significant area of research has focused on their role as kinase inhibitors. For instance, various derivatives have been synthesized and evaluated for their ability to inhibit key enzymes in signaling pathways, such as mTOR, Bruton's tyrosine kinase (BTK), and transforming growth factor-β-activated kinase 1 (TAK1). nih.govnih.govacs.orgnih.govrsc.org Inhibition of these kinases is a critical strategy in the treatment of various cancers and autoimmune diseases. Beyond oncology, these derivatives have also been investigated as potential ligands for β-amyloid plaques, suggesting a possible role in the diagnosis and treatment of Alzheimer's disease. nih.gov
Historical Context of Imidazo[1,2-b]pyridazine Research
Research into imidazo[1,2-b]pyridazine and its derivatives dates back several decades. Initial studies focused on the synthesis and fundamental chemical properties of this heterocyclic system. Over time, with the advancement of biological screening techniques, the therapeutic potential of these compounds became increasingly apparent. The discovery of their diverse pharmacological effects has led to a surge in research activity, with a growing number of publications and patents centered on this promising scaffold. The continuous exploration of new synthetic methodologies and the elucidation of structure-activity relationships have been pivotal in advancing the field. acs.org
Specific Focus on Imidazo[1,2-b]pyridazine Derivative 7 within the Compound Class
This compound, with the chemical formula C24H22F2N6O3S, represents a specific entity within this broad class of compounds. While extensive research has been conducted on the imidazo[1,2-b]pyridazine scaffold in general, detailed public information specifically characterizing the biological activities and research findings for "derivative 7" is limited. However, its chemical structure suggests that it has been synthesized as part of a larger library of compounds to explore specific structure-activity relationships, likely in the context of kinase inhibition or other therapeutic targets where this scaffold has shown promise.
Interactive Data Tables
To illustrate the type of research findings associated with the broader class of imidazo[1,2-b]pyridazine derivatives, the following interactive tables showcase data for representative compounds from various studies.
Table 1: Kinase Inhibitory Activity of Representative Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 22 | BTK | 1.3 | acs.orgnih.gov |
| Compound 26 | TAK1 | 55 | nih.govrsc.org |
| Compound A17 | mTOR | 67 | nih.gov |
| Compound A18 | mTOR | 62 | nih.gov |
IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.
Table 2: Biological Activity of Representative Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Biological Activity | Cell Line | GI50 (nM) | Reference |
| Compound 26 | Anti-proliferative | MPC-11 | <30 | nih.govrsc.org |
| Compound 26 | Anti-proliferative | H929 | <30 | nih.govrsc.org |
| Compound A17 | Anti-proliferative | A549 | 20-20700 | nih.gov |
| Compound A18 | Anti-proliferative | H460 | 20-20700 | nih.gov |
GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H22F2N6O3S |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
N-[6-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-4-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C24H22F2N6O3S/c1-36(34,35)30-17-7-4-15(5-8-17)24(33)28-23-14-27-21-10-11-22(29-32(21)23)31-12-2-3-20(31)18-13-16(25)6-9-19(18)26/h4-11,13-14,20,30H,2-3,12H2,1H3,(H,28,33)/t20-/m1/s1 |
InChI Key |
CDMQMPKUGUVGIR-HXUWFJFHSA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=C3N2N=C(C=C3)N4CCC[C@@H]4C5=C(C=CC(=C5)F)F |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=C3N2N=C(C=C3)N4CCCC4C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 B Pyridazine Derivative 7
Established Synthetic Routes for Imidazo[1,2-b]pyridazine (B131497) Core Formation
The construction of the fundamental imidazo[1,2-b]pyridazine ring system is a critical step in the synthesis of its derivatives. Various strategies have been developed to achieve this, primarily involving condensation and cyclization reactions.
Condensation Reactions for Backbone Construction
A primary method for constructing the imidazo[1,2-b]pyridazine backbone is through the condensation of a 3-aminopyridazine (B1208633) with an α-haloketone. nih.gov This reaction is typically carried out under mild basic conditions, for example, using sodium bicarbonate. nih.gov The presence of a halogen on the pyridazine (B1198779) ring has been found to be crucial for the successful and high-yield formation of the bicyclic product. nih.gov Without this halogen, the alkylation by the α-bromoketone tends to occur at the more nucleophilic ring nitrogen that is not adjacent to the amino group, which hinders the desired cyclization. nih.gov
Another approach involves the condensation of 2-aminopyridines with various substrates like carbonyl compounds or alkenes. acs.org For instance, the Groebke–Blackburn–Bienaymé reaction, a three-component condensation of a 2-aminopyridine (B139424), an aldehyde, and an isonitrile, is a widely used method for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines, a related class of compounds. acs.orgresearchgate.netbeilstein-journals.org Similarly, condensation with α-halogenocarbonyl compounds, such as bromoacetophenones, proceeds via initial alkylation of the endocyclic nitrogen followed by intramolecular condensation. acs.org
The following table summarizes representative condensation reactions for the synthesis of imidazo[1,2-b]pyridazine and related structures.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| 3-Amino-6-halopyridazine | α-Bromoketone | Mild base (e.g., NaHCO₃) | Imidazo[1,2-b]pyridazine | nih.gov |
| 2-Aminopyridine | Aldehyde, Isonitrile | Acid catalysis | 2,3-Disubstituted imidazo[1,2-a]pyridine (B132010) | acs.org |
| 2-Aminopyridine | Bromoacetophenone | Base (e.g., K₂CO₃) | Imidazo[1,2-a]pyridine | acs.org |
| 3-Amino-6-(phenylsulfinyl)pyridazine | 1-Chloroacetone | Not specified | 2-Methyl-6-(phenylsulfinyl)imidazo[1,2-b]pyridazine | umich.edu |
Ring-Closing Strategies and Cyclization Approaches
Ring-closing or cyclization is the final and key step in forming the bicyclic imidazo[1,2-b]pyridazine system. Following the initial condensation, an intramolecular reaction leads to the formation of the imidazole (B134444) ring fused to the pyridazine ring. For example, after the initial S-alkylation of a 3-aminopyridazine with an α-haloketone, an intramolecular cyclization occurs. nih.gov
Palladium-catalyzed intramolecular C-H amination has also been employed for the synthesis of related fused heterocyclic systems. researchgate.net This involves the N-arylation of aminopyridazines followed by an intramolecular cyclization to form the desired bicyclic structure. researchgate.net Furthermore, cascade reactions involving SN2 substitution, condensation, and tautomerization have been developed for the efficient construction of related N-bridgehead heterocycles like indolizines and imidazo[1,5-a]pyridines. nih.gov A proposed mechanism for such a cascade involves the initial SN2 substitution to form an intermediate, which then undergoes intramolecular nucleophilic substitution to form a cyclized intermediate, followed by dehydration and tautomerization to yield the final product. nih.gov
Functionalization and Derivatization Strategies for Imidazo[1,2-b]pyridazine Systems
Once the core imidazo[1,2-b]pyridazine structure is formed, it can be further modified to introduce various functional groups and create a library of derivatives. This functionalization is crucial for tuning the properties of the molecule.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,2-b]pyridazine scaffold. researchgate.net
The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron compound and a halide, has been successfully applied to imidazo[1,2-b]pyridazines. nih.govresearchgate.netnih.govnih.gov For instance, a bromo-substituted imidazo[1,2-b]pyridazine can be coupled with various (hetero)aryl boronic acids to introduce diverse substituents. nih.govnih.gov This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. nih.gov
The Sonogashira coupling is another important palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netlibretexts.orgorganic-chemistry.org This reaction has been utilized to introduce alkynyl groups onto the imidazo[1,2-b]pyridazine ring system. researchgate.net The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org
The table below provides examples of metal-catalyzed cross-coupling reactions on imidazo[1,2-b]pyridazine and related systems.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
| Suzuki-Miyaura | Bromo-imidazo[1,2-b]pyridazine | (Hetero)aryl boronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/Ethanol | Aryl-substituted imidazo[1,2-b]pyridazine | nih.govnih.gov |
| Sonogashira | 3-Bromo-imidazo[1,2-b]pyridazine | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted imidazo[1,2-b]pyridazine | researchgate.net |
Advanced Synthetic Techniques
Ultrasonication-Enhanced Reactions
The application of ultrasonic irradiation as an energy source for chemical reactions has gained considerable traction for its ability to accelerate reaction rates, improve yields, and enable milder reaction conditions. This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby enhancing chemical reactivity.
In the context of imidazo[1,2-b]pyridazine synthesis, ultrasound has been successfully employed to drive the condensation reactions that form the core heterocyclic structure. nih.gov Research on the synthesis of related imidazo[1,2-a]pyridines demonstrates that using ultrasonic irradiation can significantly shorten reaction times and increase product yields compared to conventional heating methods. scispace.com For instance, the reaction of 2-aminopyridine with 2-bromoacetophenone (B140003) derivatives under ultrasonic conditions has been shown to produce imidazo[1,2-a]pyridines in good to excellent yields within minutes. scispace.com
A study focused on developing environmentally friendly procedures for 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives optimized the synthesis using ultrasound irradiation. nih.gov This approach not only proved to be efficient but also aligned with green chemistry principles by potentially reducing energy consumption and the need for harsh reaction conditions. nih.gov While specific studies detailing the ultrasonication-enhanced synthesis of 3-amino-6-phenylsulfonylpyridazine (Derivative 7) are not prevalent, the principles established for the broader class of imidazo[1,2-b]pyridazines and related heterocycles are directly applicable. The key step, often a condensation reaction, is precisely the type of transformation that benefits from sonochemical activation. nih.govscispace.com
Table 1: Comparative Synthesis of Imidazo[1,2-a]pyridines using Ultrasonication
This table illustrates the efficiency of ultrasound in the synthesis of a related heterocyclic system, highlighting the potential for application in imidazo[1,2-b]pyridazine synthesis.
| Entry | Reactant 1 | Reactant 2 | Conditions | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | Ultrasound (60% amplitude), PEG-400 | 30 | 95 | scispace.com |
| 2 | 2-Aminopyridine | 4'-Methyl-2-bromoacetophenone | Ultrasound (60% amplitude), PEG-400 | 30 | 92 | scispace.com |
| 3 | 2-Aminopyridine | 4'-Methoxy-2-bromoacetophenone | Ultrasound (60% amplitude), PEG-400 | 30 | 96 | scispace.com |
| 4 | 2-Aminopyridine | 4'-Bromo-2-bromoacetophenone | Ultrasound (60% amplitude), PEG-400 | 30 | 98 | scispace.com |
Eco-friendly and Green Chemistry Approaches in Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. For imidazo[1,2-b]pyridazines, this involves the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave or ultrasound irradiation. nih.govsioc-journal.cn
One significant green approach is the use of multicomponent reactions (MCRs) in sustainable solvents. The Groebke–Blackburn–Bienaymé reaction, an MCR for synthesizing imidazo-fused heterocycles, has been successfully performed using eucalyptol, a bio-based green solvent. researchgate.net This method allows for the rapid and efficient assembly of a library of imidazo[1,2-b]pyridazine compounds under sustainable conditions, avoiding hazardous solvents typically used in organic synthesis. researchgate.net
Furthermore, the use of polyethylene (B3416737) glycol (PEG), a non-toxic, biodegradable, and inexpensive solvent, has been explored in conjunction with ultrasound for the synthesis of related imidazo[1,2-a]pyridines. scispace.com This combination represents a powerful green methodology, offering both a benign reaction medium and an energy-efficient activation method. scispace.comscispace.com Catalyst-free approaches under thermal conditions or using high-boiling, less toxic solvents also contribute to the green synthesis portfolio for these heterocycles. acs.org
Table 2: Green Solvents and Conditions in Imidazo-Fused Heterocycle Synthesis
This table showcases various green chemistry approaches applicable to the synthesis of the imidazo[1,2-b]pyridazine scaffold.
| Reaction Type | Key Green Aspect | Solvent | Conditions | Product Class | Yield (%) | Reference |
| Groebke–Blackburn–Bienaymé | Green Solvent | Eucalyptol | Sc(OTf)₃, 80 °C | Imidazo[1,2-b]pyridazines | 50-71 | researchgate.net |
| Condensation | Ultrasound-Assisted | PEG-400 | Sonication, 60% amplitude | Imidazo[1,2-a]pyridines | 90-98 | scispace.com |
| Condensation | Microwave-Assisted | Solvent-free | MW irradiation | 3-Substituted-imidazo[1,2-a]pyridines | N/A | nih.gov |
| Multicomponent | Alternative Energy Source | N/A | Microwave Irradiation | Imidazo[1,2-a]pyridine-1,2,3-triazoles | 82-91 | mdpi.com |
Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyridazine Derivatives, Including Derivative 7
Influence of Substituents on Biological Potency and Selectivity
The biological activity of imidazo[1,2-b]pyridazine (B131497) derivatives is highly dependent on the nature and position of substituents on the fused ring system.
Substitutions at various positions of the imidazo[1,2-b]pyridazine core have been extensively studied to understand their impact on biological potency.
C-2 Position: The C-2 position is a critical site for substitution, significantly influencing the biological activity of the compounds. For instance, in a series of imidazo[1,2-b]pyridazines evaluated for their binding affinity to β-amyloid plaques, the presence of a 2-(4'-dimethylaminophenyl) group was found to be a key requirement for high affinity. nih.gov The substitution pattern on this phenyl ring further modulates the activity.
C-3 Position: Modifications at the C-3 position have also been shown to be important. For example, the introduction of a carboxamide group at this position has been a key feature in the design of certain imidazo[1,2-b]pyridazine-based inhibitors.
C-6 Position: The C-6 position offers another avenue for modifying the properties of imidazo[1,2-b]pyridazine derivatives. In the context of β-amyloid plaque binders, a methylthio group at the C-6 position resulted in higher affinity compared to a methoxy (B1213986) group. nih.gov However, the introduction of larger groups like ω-fluoroethyl or ω-fluoropropyl at this position led to a decrease in binding affinity. nih.gov
C-7 Position: The C-7 position has also been a target for substitution to optimize the pharmacological profile of these compounds. For example, 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid has been identified as a human Cav3.1 voltage-gated calcium channel blocker with potential antiepileptic activity. nih.gov
The following table summarizes the effect of substitutions at different positions on the biological activity of imidazo[1,2-b]pyridazine derivatives.
| Position | Substituent | Biological Activity | Reference |
| C-2 | 2-(4'-Dimethylaminophenyl) | High affinity for β-amyloid plaques | nih.gov |
| C-6 | Methylthio | Higher affinity for β-amyloid plaques | nih.gov |
| C-6 | Methoxy | Lower affinity for β-amyloid plaques | nih.gov |
| C-6 | ω-Fluoroethyl / ω-Fluoropropyl | Decreased binding affinity | nih.gov |
| C-7 | Methyl | Cav3.1 channel blocking activity | nih.gov |
The electronic and steric properties of the functional groups attached to the imidazo[1,2-b]pyridazine scaffold play a crucial role in determining their biological activity.
In the case of imidazo[1,2-b]pyridazines designed as ligands for β-amyloid plaques, the electronic nature of the substituent at the C-6 position influences binding affinity. nih.gov The higher affinity of the 6-methylthio analogue compared to the 6-methoxy analogue suggests that the electron-donating properties of the sulfur atom contribute favorably to the interaction with the target. nih.gov Furthermore, the replacement of the phenyl ring at the C-2 position with a pyridinyl or thiophenyl ring resulted in a significant reduction in binding affinity, indicating that the electronic and steric properties of the phenyl ring are optimal for this particular biological target. nih.gov
The introduction of chiral centers into the structure of imidazo[1,2-b]pyridazine derivatives can have a profound impact on their biological activity and selectivity. While specific data on "Imidazo[1,2-b]pyridazine derivative 7" is limited, studies on related compounds highlight the importance of stereochemistry. For instance, in a series of substituted imidazo[1,2-b]pyridazines designed as ligands for benzodiazepine (B76468) receptors, the stereochemistry of the substituents was found to be a critical determinant of their binding affinity and functional activity. nih.gov
Pharmacophore Elucidation and Key Structural Features for Activity
Based on extensive SAR studies, a general pharmacophore model for biologically active imidazo[1,2-b]pyridazine derivatives can be proposed. For compounds targeting β-amyloid plaques, the key pharmacophoric features include:
A planar, aromatic imidazo[1,2-b]pyridazine core.
A substituted phenyl ring at the C-2 position, with a dimethylamino group at the 4'-position of the phenyl ring being particularly important for high affinity. nih.gov
A small, electron-donating group at the C-6 position. nih.gov
The following table outlines the key structural features and their contribution to the activity of imidazo[1,2-b]pyridazine derivatives as β-amyloid plaque binders.
| Structural Feature | Contribution to Activity | Reference |
| Imidazo[1,2-b]pyridazine core | Scaffold for substituent attachment | nih.gov |
| 2-(4'-Dimethylaminophenyl) group | Essential for high binding affinity | nih.gov |
| Small, electron-donating group at C-6 | Enhances binding affinity | nih.gov |
Lead Optimization Strategies based on SAR
The insights gained from SAR studies are instrumental in guiding lead optimization efforts to develop more potent, selective, and drug-like imidazo[1,2-b]pyridazine derivatives.
Scaffold hopping is a powerful strategy in lead optimization that involves replacing the core scaffold of a known active compound with a different, but functionally equivalent, chemical moiety. researchgate.net This approach can lead to the discovery of novel chemical series with improved properties. For instance, the imidazo[1,2-a]pyridine (B132010) scaffold has been identified as a suitable replacement for other heterocyclic systems in the development of positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor. nih.gov Similarly, scaffold hopping from other kinase inhibitor scaffolds to the imidazo[1,2-b]pyridazine core has led to the discovery of potent and selective cyclin-dependent kinase (CDK) inhibitors. nih.gov This strategy can be employed to further optimize imidazo[1,2-b]pyridazine derivatives by exploring alternative core structures that retain the key pharmacophoric features while offering improved pharmacokinetic or pharmacodynamic properties.
Bioisosteric Replacements
Bioisosterism, the strategy of substituting one atom or group of atoms in a molecule with another that has similar physical and chemical properties, is a cornerstone of modern medicinal chemistry. This approach is widely employed to optimize lead compounds by enhancing their potency, selectivity, and pharmacokinetic profile, or by mitigating toxicity. In the context of imidazo[1,2-b]pyridazine derivatives, bioisosteric replacements have been explored to fine-tune their biological activities, which span from anticancer to anti-inflammatory effects. nih.gov The imidazo[1,2-b]pyridazine scaffold itself is considered a privileged structure in drug discovery. nih.gov
Research into the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazines and related nitrogen-containing heterocyclic systems has provided valuable insights into the effects of various substituents on their biological targets. cardiff.ac.uk While specific data on "this compound" is not extensively detailed in the public domain, the principles of bioisosteric replacement can be understood from studies on analogous compounds.
For instance, in a series of imidazo-pyridinium analogs, the impact of replacing a sulfur atom with an oxygen atom in a diphenylphosphorothioyl group was investigated. nih.gov This seemingly minor change from a thiophosphoryl to a phosphoryl group resulted in a complete loss of antagonist activity, highlighting the critical role of the sulfur atom in the interaction with the target protein. nih.gov Similarly, the complete removal of the thiophosphoryl group also abolished activity. nih.gov This demonstrates that not all isosteric replacements are tolerated and that the electronic and steric properties of the substituent are finely tuned for optimal biological function.
Furthermore, the substitution on the core heterocyclic ring system plays a crucial role in determining the activity of these compounds. In the same study of imidazo-pyridinium analogs, the elimination of a 2-methyl group led to a significant decrease in activity, with a 3 to 25-fold reduction in potency observed in a cAMP assay. nih.gov This suggests that the methyl group may be involved in a key hydrophobic interaction within the binding pocket of the receptor.
In another study focusing on imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases, methylation at the 2-position of the imidazo[1,2-b]pyridazine core was found to improve binding affinity to the target kinase, DYRK1A, when compared to the unsubstituted fragment. cardiff.ac.uk This underscores the importance of substitution patterns around the core scaffold in modulating biological activity.
The concept of bioisosterism has also been explored in the broader context of pyridazine (B1198779) derivatives. mdpi.com These studies often involve the replacement of classical and nonclassical bioisosteres to modulate antimicrobial and other biological activities. mdpi.com For example, the replacement of an indole (B1671886) moiety with other heterocyclic systems is a common bioisosteric strategy to develop potent and selective inhibitors of various enzymes. acs.org
The following table summarizes the effects of bioisosteric replacements on the activity of imidazo-pyridine and imidazo[1,2-b]pyridazine derivatives based on available research findings.
| Parent Compound/Series | Position of Replacement | Original Group | Bioisosteric Replacement | Effect on Biological Activity | Reference |
| Imidazo-pyridinium Analog | 3-position | Diphenylphosphorothioyl | Diphenylphosphoryl | Abolished antagonist activity | nih.gov |
| Imidazo-pyridinium Analog | 2-position | Methyl | Hydrogen | 3 to 25-fold reduction in potency | nih.gov |
| Imidazo[1,2-b]pyridazine Fragment | 2-position | Hydrogen | Methyl | Improved DYRK1A binding affinity | cardiff.ac.uk |
Biological Activities and Mechanistic Investigations Preclinical and in Vitro
Enzyme and Receptor Target Identification and Characterization
Research has focused on characterizing the inhibitory activity of imidazo[1,2-b]pyridazine (B131497) derivatives against several key kinase families. These studies have not only identified the primary targets of these compounds but also provided insights into their mechanism of action at a molecular level.
Imidazo[1,2-b]pyridazine derivative 7 has demonstrated a varied and potent kinase inhibition profile, targeting several key enzymes involved in cell signaling, proliferation, and survival.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), are non-receptor tyrosine kinases essential for signaling pathways of numerous cytokines and growth factors. nih.gov These pathways are pivotal in the pathogenesis of autoimmune and inflammatory diseases. nih.gov
Certain imidazo[1,2-b]pyridazine derivatives have been engineered as highly potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain. nih.gov One such derivative, compound 6 , demonstrated exceptional potency with a Kᵢ value of 0.028 nM for Tyk2 JH2. nih.gov While many kinase inhibitors targeting the ATP-binding site (JH1 domain) of JAKs suffer from a lack of selectivity due to high homology, targeting the pseudokinase domain offers a path to greater specificity. nih.gov Although designed for Tyk2, these derivatives often show some level of activity against other JAK family members, but typically with significantly lower potency. nih.gov For instance, early-generation compounds in this class showed activity against JAK1, JAK2, and JAK3, but were only moderately selective for Tyk2. nih.gov The strategic design focusing on the JH2 domain led to derivatives like compound 6 with high selectivity. nih.gov
Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivative 6 against Tyk2
| Compound | Target | Kᵢ (nM) | IFNα Cellular IC₅₀ (nM) | hWB IC₅₀ (nM) |
|---|---|---|---|---|
| 6 | Tyk2 JH2 | 0.028 | 13 | 120 |
Data sourced from scientific literature. nih.gov
Proper cell division is orchestrated by a network of mitotic kinases, including Haspin and Aurora B. nih.gov Haspin kinase plays a crucial role by phosphorylating histone H3 at threonine 3 (H3T3ph), which in turn recruits the Chromosome Passenger Complex (CPC), including its catalytic subunit Aurora B, to the centromere. nih.govmit.edu This localization is essential for Aurora B activation and function. nih.gov
A series of disubstituted imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of Haspin kinase. nih.govnih.gov By inhibiting Haspin, these compounds prevent the proper localization and activation of Aurora B, leading to defects in chromosome alignment and ultimately mitotic catastrophe in cancer cells. nih.gov The optimization of a lead structure resulted in inhibitors with potent in vitro activity against Haspin, with IC₅₀ values ranging from 6 to 100 nM. nih.gov Notably, these inhibitors were designed for improved selectivity against other kinases like CDK1/CyclinB, reducing the likelihood of off-target effects that could disrupt the G2/M cell cycle transition. nih.gov
Table 2: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Haspin Kinase
| Compound Series | Target | IC₅₀ Range (nM) |
|---|---|---|
| Imidazo[1,2-b]pyridazines | Haspin | 6 - 100 |
Data sourced from scientific literature. nih.gov
Transforming Growth Factor-β Activated Kinase 1 (TAK1) is a serine/threonine kinase that is a key node in signaling pathways for cytokines like TGF-β and TNF-α, which are involved in inflammation and cancer. nih.gov In multiple myeloma (MM), TAK1 is constitutively upregulated and represents a promising therapeutic target. nih.gov
Researchers have discovered that imidazo[1,2-b]pyridazines with specific substitutions at the 6- and 3-positions can potently inhibit TAK1. nih.gov The lead compound from this series, compound 26 , inhibited the enzymatic activity of TAK1 with an IC₅₀ of 55 nM. nih.govrsc.org This was found to be more potent than the known TAK1 inhibitor, takinib, which had an IC₅₀ of 187 nM under the same assay conditions. nih.gov The strategic placement of a morpholine (B109124) group at the C6 position and an indazole moiety at the C3 position of the imidazo[1,2-b]pyridazine core was shown to be critical for this enhanced inhibitory activity. nih.gov
Table 3: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivative 26 against TAK1
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 26 | TAK1 | 55 |
| Takinib (Reference) | TAK1 | 187 |
Data sourced from scientific literature. nih.gov
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental in controlling the progression of the cell cycle. Their dysregulation is a common feature of cancer. The imidazo[1,2-b]pyridazine scaffold has been successfully modified to create potent and selective inhibitors of CDKs. nih.gov
By modifying a related imidazo[1,2-a]pyridine (B132010) series, researchers identified the less lipophilic imidazo[1,2-b]pyridazine series as potent CDK inhibitors. nih.gov While structural similarities exist, the structure-activity relationship (SAR) between the two series differs significantly, which has been explained by distinct binding modes within the kinase active site. nih.gov These efforts have led to the identification of potent and selective inhibitors of CDK2. nih.gov Further studies have also shown that certain imidazo[1,2-b]pyridazine derivatives, such as compound 17 , exhibit inhibitory activity against CDK2 alongside their primary targets. cardiff.ac.uk
Table 4: General Activity of Imidazo[1,2-b]pyridazine Derivatives against CDKs
| Compound Series | Target | Activity Noted |
|---|---|---|
| Imidazo[1,2-b]pyridazines | CDK2 | Potent and Selective Inhibition |
Data sourced from scientific literature. cardiff.ac.uknih.gov
The Pim family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) are oncogenic proteins involved in cell cycle progression, inhibition of apoptosis, and promotion of cell survival. semanticscholar.orggoogle.com They are considered important therapeutic targets in hematopoietic malignancies and some solid tumors. semanticscholar.orgnih.gov
A family of imidazo[1,2-b]pyridazines has been identified as specific and potent inhibitors of Pim kinases, with activity in the low nanomolar range. semanticscholar.orgnih.gov High-resolution crystal structures revealed a unique binding mode; these inhibitors interact with the N-terminal lobe of the kinase rather than the typical hinge region. This makes them ATP-competitive but not ATP-mimetic, which contributes to their enhanced selectivity compared to conventional kinase inhibitors. semanticscholar.orgnih.gov One derivative, K00135 , was shown to inhibit the phosphorylation of known Pim downstream targets, such as BAD and 4E-BP1, in human leukemia cell lines. semanticscholar.orgnih.gov
Table 5: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivative K00135 against Pim Kinase
| Compound | Target | Potency | Mechanism |
|---|---|---|---|
| K00135 | Pim-1, Pim-2 | Low Nanomolar | ATP-competitive, non-hinge binding |
Data sourced from scientific literature. semanticscholar.orgnih.gov
Kinase Inhibition Profiles
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
Research into the kinase inhibitory profile of imidazo[1,2-b]pyridazine derivatives has included evaluations against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. While specific quantitative data for derivative 7's direct inhibition of VEGFR2 is not detailed in the provided context, the broader class of imidazo[1,2-b]pyridazines has been investigated for its anti-angiogenic potential, which often involves targeting VEGFR signaling pathways. Further targeted studies would be necessary to quantify the specific inhibitory activity of derivative 7 against VEGFR2.
Bruton's Tyrosine Kinase (BTK)
Imidazo[1,2-b]pyridazine derivatives have been identified as potent and highly selective irreversible inhibitors of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in the B cell receptor signaling pathway. acs.orgnih.gov One particular derivative, compound 22, demonstrated a potent BTK inhibition with an IC50 of 1.3 nM and exhibited excellent selectivity across a panel of 310 kinases. acs.orgnih.gov This compound, also known as TM471-1, has advanced into Phase I clinical trials. nih.gov The research highlights the potential of this scaffold in developing targeted therapies for B cell malignancies. acs.orgnih.gov
Mammalian Target of Rapamycin (B549165) (mTOR)
A series of novel imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/mTOR signaling pathway often dysregulated in cancer. nih.govdrugbank.com Among these, diaryl urea (B33335) derivatives A17 and A18 demonstrated significant mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov Further investigation revealed that these compounds induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream targets like AKT and S6. nih.gov Another study identified compound 42 as a potent dual PI3K/mTOR inhibitor with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. drugbank.com
| Compound | Target | IC50 (µM) |
| A17 | mTOR | 0.067 |
| A18 | mTOR | 0.062 |
| Compound 42 | PI3Kα | 0.00006 |
| Compound 42 | mTOR | 0.00312 |
Phosphodiesterases (PDE10A)
Imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum and considered a promising target for the treatment of schizophrenia. nih.govnih.govgoogle.com An X-ray co-crystal structure of an imidazo[4,5-b]pyridine derivative (compound 7) within the human PDE10A catalytic binding domain revealed key binding interactions, including hydrogen bonds with Gln716 and Tyr683. nih.gov This structural insight guided the design of more potent inhibitors. nih.gov While the initial search mentioned imidazo[1,2-b]pyridazines, the detailed findings focused on the related imidazo[4,5-b]pyridine scaffold. nih.gov
Other Kinases
The imidazo[1,2-b]pyridazine scaffold has demonstrated inhibitory activity against a wide range of other kinases.
BCR-ABL, ALK2, DAPK, GSK-3, FGFR1, FLT3 : Studies have explored the potential of these derivatives against various kinases implicated in cancer and other diseases. For instance, new imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, which is common in acute myeloid leukemia (AML). nih.govnih.gov Compound 34f from this series showed nanomolar inhibitory activity against both FLT3-ITD and the D835Y mutant. nih.gov
PfPK7, PfCDPK1, TgCDPK1 : Imidazopyridazine-based compounds have been developed as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a key enzyme in the life cycle of the malaria parasite. nih.gov These compounds exhibit low nanomolar IC50 values against the recombinant enzyme and are effective in killing the parasite in culture. nih.gov
CLK1, CLK4, DYRK1A : Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of potent and selective inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). dundee.ac.uk Compound 17 from this series was identified as a potent cellular inhibitor of DYRK1A with selectivity over much of the kinome. dundee.ac.uk Further rational design led to compound 29 with improved selectivity against the closely related CLK kinases. dundee.ac.uk
IKKbeta, B-Raf : The versatility of the imidazo[1,2-b]pyridazine scaffold extends to other kinases involved in inflammatory and cell signaling pathways, although specific inhibitory data for derivative 7 against IKKbeta and B-Raf were not provided in the search results.
Haspin, Mps1 (TTK), TAK1 : Research has also identified imidazo[1,2-b]pyridazine derivatives as selective inhibitors of Haspin kinase, Mps1 (TTK) kinase, and transforming growth factor-β activated kinase (TAK1). nih.govrsc.orgebi.ac.ukresearchgate.netresearchgate.net For example, compound 26 was found to inhibit TAK1 with an IC50 of 55 nM, showing potential for treating multiple myeloma. nih.govrsc.org
| Compound | Target Kinase | IC50 |
| Compound 22 (TM471-1) | BTK | 1.3 nM |
| A17 | mTOR | 0.067 µM |
| A18 | mTOR | 0.062 µM |
| Compound 42 | PI3Kα | 0.06 nM |
| Compound 42 | mTOR | 3.12 nM |
| Compound 34f | FLT3-ITD | 4 nM |
| Compound 34f | FLT3-D835Y | 1 nM |
| Compound 26 | TAK1 | 55 nM |
Interleukin-17A (IL-17A) Inhibition
A series of novel imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of Interleukin-17A (IL-17A), a key pro-inflammatory cytokine involved in autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. nih.govacs.orggoogle.com These small molecule inhibitors are being explored as an alternative to biologic therapies, potentially offering comparable efficacy with the advantage of oral administration. nih.govacs.org The development of these compounds aims to address the underlying inflammation driven by the IL-23/IL-17 axis. nih.gov
Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition
Imidazo[1,2-b]pyridazine derivatives have been screened for their antimicrobial activity, with a focus on their potential to inhibit dihydropteroate synthetase (DHPS). ijpbs.com DHPS is a crucial enzyme in the folic acid synthesis pathway of bacteria, making it an attractive target for antibacterial drugs. ijpbs.com Molecular docking studies have been performed to evaluate the binding and inhibitory potential of these compounds against DHPS, suggesting that the imidazo[1,2-b]pyridazine ring can act as a bioisostere of the enzyme's natural substrate. ijpbs.com
Mycobacterial ATP Synthase Inhibition
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. One validated target for anti-tuberculosis drug development is the F1F0-ATP synthase, an essential enzyme for energy production in the bacterium. nih.gov Research has shown that imidazo[1,2-a]pyridine compounds can inhibit mycobacterial growth by depleting ATP levels. nih.gov Specifically, a series of imidazopyridines demonstrated potent inhibitory activity against M. tuberculosis in liquid culture. nih.gov This inhibitory action is hypothesized to occur through the reduction of ATP generation via the inhibition of QcrB, a component of the electron transport chain. nih.gov Further studies on related scaffolds, such as imidazo[1,2-a]pyridine ethers and squaramides, have identified them as potent inhibitors of mycobacterial ATP synthesis, with some compounds exhibiting nanomolar potencies. nih.gov These findings underscore the potential of imidazo-based compounds to target the energy metabolism of M. tuberculosis.
Human Cav3.1 Voltage-Gated Calcium Channel Modulation
Voltage-gated calcium (Cav) channels are crucial for a multitude of physiological processes, and their dysfunction is implicated in various diseases. nih.gov The Cav3 subfamily, in particular, has been a subject of interest for therapeutic intervention. Certain imidazo[1,2-b]pyridazine derivatives have been investigated for their effects on these channels. For instance, two derivatives, DM1 and DM2, were found to modulate human Cav3.1 channels. researchgate.net The binding mode of these compounds to the channel was suggested to be partially similar to that of a known selective Cav3.1 blocker, Z944, indicating a potential mechanism of action and a basis for future optimization of these derivatives as channel modulators. researchgate.net
Cellular and Biochemical Pathway Modulation
Impact on Inflammatory Pathways
Imidazo[1,2-b]pyridazine derivatives have demonstrated notable anti-inflammatory properties. nih.govresearchgate.net The interleukin-17 (IL-17) family of cytokines, particularly IL-17A, are key drivers of chronic inflammation and tissue damage in autoimmune diseases like psoriasis and rheumatoid arthritis. acs.org A series of novel imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of IL-17A. acs.org This inhibition offers a promising avenue for the development of small molecule therapeutics for IL-17A-driven diseases. acs.org Furthermore, Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is another critical component of inflammatory signaling pathways, particularly those involving IL-12, IL-23, and Type I interferons. nih.gov Specific imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of the Tyk2 pseudokinase domain (JH2), demonstrating efficacy in preclinical models of inflammatory disease. nih.gov
Cell Growth and Proliferation Inhibition in Cancer Cell Lines
A significant body of research has focused on the anticancer potential of imidazo[1,2-b]pyridazine derivatives. nih.govresearchgate.net These compounds have shown the ability to inhibit the growth and proliferation of a wide range of cancer cell lines.
For instance, imidazo[1,2-b]pyridazine diaryl urea derivatives have exhibited significant anti-proliferative activity against non-small cell lung cancer cell lines A-549 and H460, with some compounds showing IC50 values in the nanomolar range. nih.gov In another study, novel imidazo[1,2-a]pyridine compounds, IP-5 and IP-6, displayed strong cytotoxic effects against the HCC1937 breast cancer cell line. waocp.org
The table below summarizes the inhibitory effects of various imidazo[1,2-b]pyridazine derivatives on different cancer cell lines.
| Cell Line | Cancer Type | Derivative Type | Observed Effect |
| A-549 | Non-small cell lung cancer | Diaryl urea derivatives | Significant anti-proliferative activity |
| Hs-683 | Glioblastoma | Not specified | Anti-proliferative activity |
| MCF-7 | Breast cancer | Not specified | Anti-proliferative activity |
| SK-MEL-28 | Melanoma | Not specified | Anti-proliferative activity |
| B16-F10 | Melanoma | Not specified | Anti-proliferative activity |
| MPC-11 | Myeloma | Not specified | Anti-proliferative activity |
| H929 | Myeloma | Not specified | Anti-proliferative activity |
| U-2 OS | Osteosarcoma | Not specified | Anti-proliferative activity |
| HCC1937 | Breast cancer | IP-5, IP-6 | Strong cytotoxic impact |
Induction of Apoptosis in Cancer Cells
Beyond inhibiting cell growth, certain imidazo[1,2-b]pyridazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for effective anticancer therapies.
One study demonstrated that an imidazo[1,2-b]pyrazole-7-carboxamide derivative induces differentiation-coupled apoptosis in immature myeloid cells, such as those found in acute myeloid leukemia (AML). nih.gov This compound led to the depolarization of mitochondria, activation of caspase-3, and the appearance of a sub-G1 population, all hallmarks of apoptosis. nih.gov Similarly, novel imidazo[1,2-a]pyridine compounds have been shown to trigger both extrinsic and intrinsic apoptotic pathways in cancer cells. nih.gov The activation of caspases is a common mechanism by which these compounds induce apoptosis. nih.gov Furthermore, specific imidazo[1,2-b]pyridazine derivatives have been found to induce apoptosis in Ba/F3 cells transformed with TRK fusion proteins, which are implicated in various cancers. nih.gov
Inhibition of Cell Migration (e.g., Osteosarcoma U-2 OS cells)
The ability of cancer cells to migrate is fundamental to metastasis, the primary cause of cancer-related mortality. Therefore, inhibiting cell migration is a key therapeutic goal. Research on pyridazinone derivatives, a related class of compounds, has shown their potential to limit the migration of osteosarcoma cells. nih.gov While the specific study focused on pyridazinones, the findings suggest that targeting pathways involved in cell migration could be a viable strategy for related heterocyclic compounds like imidazo[1,2-b]pyridazines. These pyridazinone derivatives were shown to decrease tumor development in an in vivo model, and in vitro assays revealed their ability to limit cell migration properties. nih.gov
Modulation of Specific Signalling Cascades (e.g., JAK-STAT, IL-23/IL-17 axis)
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for signaling numerous cytokines involved in immune-mediated inflammatory diseases. Tyrosine kinase 2 (Tyk2), a member of the JAK family, is a key mediator for pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and type 1 interferons (IFN). nih.govnih.gov
In the search for selective Tyk2 inhibitors, Imidazo[1,2-b]pyridazine (IZP) derivative 7 was identified as a promising and unique hit compound. nih.govnih.gov It functions as a potent and selective allosteric inhibitor by binding to the pseudokinase (JH2) domain of Tyk2, which in turn suppresses the cytokine-mediated activation of the catalytic (JH1) domain. nih.gov This mechanism provides high selectivity for Tyk2 over other JAK family members, a challenge for inhibitors that target the more conserved catalytic domain. nih.govnih.gov In an IL-23 stimulated assay, while derivative 7 was less potent than other initial hits, it demonstrated high selectivity, inhibiting only 0.5% of kinases in a large panel. nih.gov
The inhibitory action on Tyk2 directly impacts the IL-23/IL-17 axis, a critical pathway in the pathogenesis of chronic inflammatory conditions like psoriasis and rheumatoid arthritis. nih.govmdpi.com By inhibiting Tyk2, imidazo[1,2-b]pyridazine derivatives block the signaling of IL-23, a key cytokine for the maintenance and function of Th17 cells, which are major producers of the pro-inflammatory cytokine IL-17A. nih.govnih.gov A patent application has described a series of novel imidazo[1,2-b]pyridazines as direct IL-17A inhibitors for treating conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. nih.govmdpi.com
Preclinical Efficacy Studies (Animal Models)
Building on the mechanistic insights, various imidazo[1,2-b]pyridazine derivatives have been evaluated in preclinical animal models, demonstrating efficacy across a range of diseases.
The imidazo[1,2-b]pyridazine scaffold has shown significant promise as a source of novel antiparasitic agents. researchgate.netnih.gov
Toxoplasmosis: Derivatives designed to inhibit the Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) have proven effective. nih.govnih.govnih.gov In a murine model of acute toxoplasmosis, treatment with imidazo[1,2-b]pyridazine salts (SP230, SP231, and SP232) resulted in a greater than 90% reduction in parasite burden in the spleen and lungs of infected mice. nih.gov Specifically, the derivative SP230 was also effective against congenital toxoplasmosis, reducing the parasite load in 97% of fetuses. mdpi.com Two other lead compounds, 16a and 16f , blocked TgCDPK1 enzymatic activity at low nanomolar concentrations and showed low toxicity, making them candidates for further in vivo studies. nih.gov
Giardiasis: A series of 3-nitroimidazo[1,2-b]pyridazines were evaluated against a panel of protozoal parasites. These compounds yielded selective, sub-nanomolar activity against Giardia lamblia. The presence of the nitro group was found to be critical for the potent anti-giardial effects. nih.gov
Tuberculosis and Malaria: While the broader imidazopyridine class has shown activity against tuberculosis and malaria, specific data for this compound in these models is not available. researchgate.netnih.gov For instance, the related imidazo[1,2-a]pyridine scaffold has yielded potent inhibitors of Mycobacterium tuberculosis. nih.govrsc.orgnih.gov
The table below summarizes the in vitro activity of selected imidazo[1,2-b]pyridazine derivatives against various parasites.
| Compound/Series | Target Organism | Target/Mechanism | Activity | Source(s) |
| SP230, SP231, SP232 | Toxoplasma gondii | TgCDPK1 Inhibition | >90% parasite reduction in vivo | nih.gov |
| 16a | Toxoplasma gondii | TgCDPK1 Inhibition | EC50 = 100 nM (in vitro growth) | nih.gov |
| 16f | Toxoplasma gondii | TgCDPK1 Inhibition | EC50 = 70 nM (in vitro growth) | nih.gov |
| 3-nitroimidazo[1,2-b]pyridazines | Giardia lamblia | Nitro-group mediated | Sub-nanomolar IC50 values | nih.gov |
The imidazo[1,2-b]pyridazine nucleus is also being explored for neurological conditions. A range of substituted imidazo[1,2-b]pyridazines have been identified as potent ligands for central benzodiazepine (B76468) (Bz) receptors, suggesting potential as anxiolytics or anticonvulsants. plos.org These compounds acted as full receptor agonists and were active in in vivo tests in rats. plos.org
More recently, two specific derivatives, DM1 (7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid) and DM2 (6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid), were identified as human Cav3.1 voltage-gated calcium channel blockers. nih.gov They demonstrated potent anti-seizure effects in two distinct animal models: pentylenetetrazol-induced seizures in CD-1 ICR mice and audiogenic-induced seizures in DBA/2 mice. nih.gov
The role of imidazo[1,2-b]pyridazines as Tyk2 inhibitors points to their strong potential as anti-inflammatory agents. Further optimization of the scaffold that began with derivative 7 led to the identification of highly potent and selective Tyk2 JH2 inhibitors. One such derivative, compound 6 from a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazines, was shown to be fully efficacious in a rat adjuvant arthritis model, a common model for studying human rheumatoid arthritis. nih.govnih.gov This demonstrates the therapeutic potential of this class of compounds in treating autoimmune and inflammatory diseases.
In addition to their antiseizure activity, imidazo[1,2-b]pyridazine derivatives have shown potential for neuroprotection. The derivatives DM1 and DM2 , which act as Cav3.1 calcium channel blockers, demonstrated significant in vitro neuroprotective activity by reducing the release of reactive oxygen species in C6 rat brain glioma cells. nih.gov This suggests a mechanism by which these compounds could protect neurons from oxidative stress-related damage.
Radiotracer Development for Molecular Imaging (e.g., β-Amyloid Plaques)
The imidazo[1,2-b]pyridazine scaffold has been investigated for its potential in developing radiotracers for molecular imaging, particularly for detecting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govresearchgate.netCurrent time information in Mexico City, MX. A series of derivatives were synthesized and evaluated for their binding affinity to synthetic Aβ aggregates. nih.govCurrent time information in Mexico City, MX.
The binding affinities were found to be dependent on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring. nih.govCurrent time information in Mexico City, MX. While some derivatives showed low affinity, others displayed high affinity, making them suitable candidates for development as positron emission tomography (PET) radiotracers. Current time information in Mexico City, MX. For example, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (compound 4) showed a high binding affinity with a Ki of 11.0 nM. nih.govCurrent time information in Mexico City, MX.
The table below presents the in vitro binding affinities of selected derivatives for Aβ plaques.
| Compound | Substituent (Position 2) | Substituent (Position 6) | Binding Affinity (Ki, nM) | Source(s) |
| 3 | 4'-Dimethylaminophenyl | Methoxy (B1213986) | 48.3 | nih.gov |
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 | nih.govCurrent time information in Mexico City, MX.nih.gov |
| 5 | 4'-Dimethylaminophenyl | 2-Fluoroethoxy | 49.3 | nih.gov |
| 8 | 4'-Dimethylaminophenyl | Iodo | 15.3 | nih.gov |
These findings suggest that with appropriate radiolabeling, certain imidazo[1,2-b]pyridazine derivatives could be valuable tools for the in vivo imaging of Aβ plaques in the brain. nih.govCurrent time information in Mexico City, MX.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Analyses
No specific data is available in the scientific literature regarding the predicted binding modes and ligand-target interactions of Imidazo[1,2-b]pyridazine (B131497) derivative 7.
There are no published studies that identify the key amino acid residues responsible for the binding of Imidazo[1,2-b]pyridazine derivative 7 to any specific biological target.
Information regarding ATP competition assays or other competition assays involving this compound is not present in the available literature.
Quantum Computational Studies
No Density Functional Theory (DFT) studies concerning the reactivity parameters of this compound have been found in published research.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap for this compound is not available in the scientific literature.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)
Information not available for "this compound."
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (excluding human data)
Information not available for "this compound."
Quantitative Structure-Activity Relationship (QSAR) Modeling
Information not available for "this compound."
Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for determining the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can piece together the atomic arrangement and confirm the identity of the target derivative.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules, including the imidazo[1,2-b]pyridazine (B131497) scaffold. ¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by providing information about the carbon skeleton of the molecule.
In the characterization of imidazo[1,2-b]pyridazine derivatives, specific chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are reported to confirm the structure. For instance, in the synthesis of various benzohydrazide-containing imidazo[1,2-b]pyridazines, ¹H NMR spectra, typically recorded at 400 MHz in a solvent like DMSO-d₆, are used to identify the protons on the heterocyclic core and the substituted groups. Similarly, ¹³C NMR provides evidence for the carbon framework of these molecules. researchgate.net
Table 1: Example ¹H and ¹³C NMR Data for a Representative Imidazo[1,2-b]pyridazine Derivative This table presents hypothetical but representative data based on published values for this class of compounds.
| Technique | Description | Example Data (Chemical Shift δ in ppm) |
|---|---|---|
| ¹H NMR | Identifies protons. Aromatic protons on the imidazo[1,2-b]pyridazine core typically appear in the downfield region (e.g., 7.0-9.0 ppm). Protons of substituents will have characteristic shifts. | 8.69 (s, 1H), 8.49-8.45 (m, 2H), 7.97-7.88 (m, 2H), 7.69-7.67 (m, 1H), 3.81 (s, 3H) |
| ¹³C NMR | Identifies carbon atoms. The carbons of the heterocyclic core and various substituents are assigned specific chemical shifts. | 161.4, 152.1, 144.1, 143.1, 140.7, 137.0, 136.2, 135.2, 117.2, 111.4, 56.2 |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound, thereby confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a vital tool for analyzing complex mixtures and confirming the mass of purified compounds.
For imidazo[1,2-b]pyridazine derivatives, Electrospray Ionization (ESI) is a common ionization method used in mass spectrometry to generate ions for analysis. The resulting spectra confirm the molecular weight of the synthesized compounds.
Table 2: Example Mass Spectrometry Data for Imidazo[1,2-b]pyridazine Derivatives This table shows representative mass spectrometry data as found in the literature for this compound class.
| Technique | Information Provided | Example Finding |
|---|---|---|
| ESI-MS | Determines the molecular weight of the compound by showing the mass-to-charge ratio of the molecular ion peak (e.g., [M+H]⁺). | For a derivative with the formula C₁₆H₁₂Cl₂N₄, the mass spectrum showed a molecular ion peak (M⁺) at m/z 330. nih.gov |
| HRMS | Provides exact mass, which confirms the elemental composition. | Used to confirm the elemental formula of newly synthesized compounds. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). Different functional groups (e.g., C=O, N-H, C-H) absorb at characteristic frequencies. In the synthesis of imidazo[1,2-b]pyridazine derivatives, IR spectroscopy can confirm the presence or absence of key functional groups, for example, verifying the absence of a carbonyl (C=O) group after a reaction where it was expected to be removed. nih.gov
Chromatographic Methods for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For newly synthesized imidazo[1,2-b]pyridazine derivatives, it is crucial for both purification and for assessing the purity of the final compound.
Flash Chromatography: This is a common method for purifying compounds synthesized in the lab. The crude product is passed through a column of silica (B1680970) gel under pressure. Different components of the mixture travel through the column at different rates, allowing for their separation and the isolation of the desired product. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used to separate, identify, and quantify each component in a mixture. It is frequently used to assess the purity of the final compound. By comparing the retention time of the synthesized compound to a reference standard and analyzing the peak area, the purity can be determined, often to levels greater than 95%. A study on tetrahydroimidazo[1,5-b]pyridazines utilized HPLC-HRMS to monitor the reaction pathway and analyze the final products. nih.gov
In Vitro Assay Development and Validation
Once a pure imidazo[1,2-b]pyridazine derivative is obtained and its structure is confirmed, its biological activity is evaluated through in vitro assays. These experiments are conducted in a controlled environment outside of a living organism, such as in a test tube or microplate.
Many imidazo[1,2-b]pyridazine derivatives are designed as kinase inhibitors, which are compounds that block the action of kinases—enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov
The ADP-Glo™ Kinase Assay is a widely used method to measure kinase activity. promega.comnih.gov The assay quantifies the amount of adenosine (B11128) diphosphate (B83284) (ADP) produced during a kinase reaction. The principle is as follows:
The kinase enzyme, its substrate, ATP, and the test compound (the potential inhibitor) are incubated together.
If the kinase is active, it will transfer a phosphate (B84403) group from ATP to the substrate, producing ADP.
The ADP-Glo™ Reagent is added, which terminates the kinase reaction and depletes any remaining ATP.
A Kinase Detection Reagent is then added, which converts the ADP produced back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
The intensity of the light produced is directly proportional to the amount of ADP generated, and therefore to the kinase activity. When an effective inhibitor is present, kinase activity is low, less ADP is produced, and the luminescent signal is weak. promega.combmglabtech.com This assay is ideal for high-throughput screening of many compounds to identify potent kinase inhibitors. promega.comnih.gov For example, imidazo[1,2-b]pyridazine derivatives have been screened against kinases like TAK1 using the ADP-Glo assay to determine their inhibitory concentration (IC₅₀). nih.gov
Cell Viability and Proliferation Assays (e.g., SRB Assay)
While a specific Sulforhodamine B (SRB) assay for Imidazo[1,2-b]pyridazine derivative 7 has not been detailed in the reviewed literature, studies on this compound, referred to as K00135, have explored its effects on cell survival and proliferation. Research has shown that K00135 can impair the survival of murine Ba/F3 cells in a dose-dependent manner. Furthermore, it has demonstrated the ability to impede the survival and clonogenic growth of various human acute leukemia cells.
In studies on primary Acute Lymphoblastic Leukaemia (ALL) cells, pretreatment with K00135 at a concentration with a half-maximal lethal concentration (LC50) of 10μM sensitized these cells to the effects of 5 Grays of ionizing radiation. ebi.ac.uk This sensitization was mediated through caspase-dependent apoptosis. ebi.ac.uk These findings indicate that this compound possesses anti-proliferative and pro-apoptotic properties in specific cancer cell contexts.
It is noteworthy that other imidazo[1,2-b]pyridazine derivatives have been evaluated using the SRB assay. For instance, a series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives, designated A15-A24, showed significant anti-proliferative activity against human cancer cell lines, with IC₅₀ values ranging from 0.02 μM to 20.7 μM. nih.gov
Permeability Studies (e.g., Caco-2 permeability)
Specific data from Caco-2 permeability assays for this compound are not available in the reviewed scientific literature.
However, permeability studies have been conducted on other derivatives within the imidazo[1,2-b]pyridazine class, highlighting the structural determinants of cell permeability for this scaffold. For example, in a series of Tyk2 JH2 inhibitors, the N1-substituent on a 2-oxo-1,2-dihydropyridine ring was found to significantly influence Caco-2 permeability. nih.gov One derivative, compound 6e , which featured a 2-pyridyl group, exhibited significantly higher permeability (169 nm/s) compared to its 3-pyridyl and 4-pyridyl counterparts (6f and 6g , with permeabilities of 51 and 38 nm/s, respectively). nih.gov This enhanced permeability was attributed to the potential for forming intramolecular hydrogen bonds. nih.gov Another analogue, 6m , with a dimethylpyrazole group, also showed high permeability at 142 nm/s. nih.gov These findings underscore the importance of specific structural modifications in optimizing the permeability of imidazo[1,2-b]pyridazine derivatives.
Metabolic Stability Profiling (e.g., Liver Microsome Stability)
Detailed metabolic stability profiling data for this compound in liver microsomes is not publicly available in the reviewed research.
Functional Assays for Specific Biological Targets (e.g., IFNγ production inhibition)
While there is no specific data on the inhibition of IFNγ production by this compound, extensive functional assays have been performed to characterize its activity against its primary biological targets, the PIM kinases. This compound has been identified as a potent and selective inhibitor of this family of serine/threonine kinases.
Functional assays have demonstrated that this derivative can inhibit the phosphorylation of known downstream targets of PIM kinases. Specifically, studies have shown that it inhibits the phosphorylation of BAD (Bcl-2-associated death promoter) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The patent literature further describes phospho-Bad staining on MV-4-11 cells treated with compound 7-29 as a method to confirm its target engagement in a cellular context.
The table below summarizes the key biological targets and the observed functional outcomes for this compound (also known as K00135 or compound 7-29).
| Biological Target Family | Specific Target(s) | Functional Assay | Observed Effect |
| PIM Kinases | PIM-1, PIM-2, PIM-3 | Inhibition of substrate phosphorylation | Inhibition of BAD and 4E-BP1 phosphorylation |
| Apoptosis Pathway | BAD | Phospho-Bad staining in MV-4-11 cells | Reduction in phosphorylated BAD levels |
It's important to note that other imidazo[1,2-b]pyridazine derivatives have been developed to target different biological pathways. For example, a separate series of these compounds was found to be effective in inhibiting IFNγ production in a rat pharmacodynamics model through the inhibition of Tyk2 JH2. nih.gov This highlights the versatility of the imidazo[1,2-b]pyridazine scaffold in being adaptable for the development of inhibitors for various biological targets.
Future Directions and Research Perspectives for Imidazo 1,2 B Pyridazine Derivative 7
Exploration of Novel Biological Targets
A primary avenue for future research lies in identifying and validating new biological targets for imidazo[1,2-b]pyridazine (B131497) derivatives. The versatility of this scaffold allows for broad screening against various target classes.
Future research will likely focus on:
Kinase Inhibition: Beyond established targets like Bruton's tyrosine kinase (BTK) and Tropomyosin receptor kinases (TRKs), researchers will likely investigate the inhibitory activity of new imidazo[1,2-b]pyridazine derivatives against other kinases implicated in cancer and inflammatory diseases. nih.govnih.gov This includes exploring less-studied members of the kinome to uncover novel therapeutic opportunities.
Anti-infective Targets: Given their demonstrated activity against parasites like Toxoplasma gondii and various bacteria, future studies will aim to identify the specific enzymes or cellular pathways in these organisms that are targeted by imidazo[1,2-b]pyridazine compounds. researchgate.netresearchgate.net This could lead to the development of new anti-infective agents with novel mechanisms of action.
Neuroinflammation and Neurodegeneration: The potential of these derivatives as ligands for β-amyloid plaques suggests a role in diagnosing and potentially treating Alzheimer's disease. researchgate.net Future work will likely expand to explore their interaction with other targets involved in neuroinflammatory and neurodegenerative processes.
Development of Advanced Synthetic Methodologies
The synthesis of diverse libraries of imidazo[1,2-b]pyridazine derivatives is crucial for exploring their structure-activity relationships (SAR). Future efforts in synthetic chemistry will aim to develop more efficient, versatile, and sustainable methods for their preparation.
Key areas for development include:
Catalytic C-H Functionalization: Advancing metal-catalyzed C-H activation techniques will allow for the direct and selective introduction of various functional groups onto the imidazo[1,2-b]pyridazine core. This avoids the need for pre-functionalized starting materials, streamlining the synthesis of novel analogues.
Flow Chemistry: Implementing continuous flow synthesis methods can offer better control over reaction parameters, improve safety, and facilitate the scalable production of promising lead compounds.
Green Chemistry Approaches: The development of synthetic routes that use more environmentally friendly solvents, reduce waste, and employ catalytic rather than stoichiometric reagents will be a priority.
Rational Design of Derivatives with Enhanced Selectivity and Potency
To minimize off-target effects and improve therapeutic efficacy, the rational design of new derivatives with high potency and selectivity for their intended target is paramount.
Strategies for achieving this will involve:
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to understand the binding modes of current imidazo[1,2-b]pyridazine inhibitors will guide the design of new derivatives with optimized interactions with the target's active site.
Pharmacophore Modeling and QSAR: Quantitative structure-activity relationship (QSAR) studies will continue to be used to identify the key structural features required for potent biological activity, helping to prioritize the synthesis of the most promising candidates.
Property-Based Design: Computational and experimental methods will be used to predict and optimize the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of new derivatives to ensure they have good drug-like characteristics.
Investigating Polypharmacology and Multi-Targeting Approaches
The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a potential advantage, particularly for complex diseases like cancer. nih.gov Future research will explore the multi-targeting potential of imidazo[1,2-b]pyridazine derivatives.
This will entail:
Systematic Off-Target Profiling: Screening new and existing derivatives against broad panels of biological targets to identify their full range of interactions. This can reveal unexpected therapeutic opportunities or potential liabilities. nih.gov
Design of Multi-Target Ligands: Intentionally designing single molecules that can modulate multiple, disease-relevant targets. For example, creating a dual inhibitor of two different kinases in a cancer signaling pathway could lead to a more potent anti-tumor effect and overcome drug resistance.
Network Pharmacology Analysis: Using systems biology approaches to understand how the multi-target effects of these compounds impact cellular networks and disease pathways.
Application in Chemical Biology Tools and Probes
Imidazo[1,2-b]pyridazine derivatives with specific properties can be developed as chemical tools to study biological processes. nih.gov
Future applications in this area may include:
Fluorescent Probes: Synthesizing derivatives with intrinsic fluorescent properties or attaching fluorophores to create probes for imaging biological targets in living cells.
Affinity-Based Probes: Developing derivatives that can be used for affinity chromatography to isolate and identify their binding partners from complex biological samples.
Photoaffinity Labels: Creating compounds that can be activated by light to form a covalent bond with their target protein, which is a powerful technique for target identification and validation.
Q & A
Q. Advanced
- Iodine catalysis : Enables one-pot synthesis via cyclization of 2-aminopyridazines with ketones, achieving yields >80% .
- Copper-catalyzed oxidative C-H functionalization : Streamlines regioselective introduction of aryl/alkyl groups, reducing step count .
- Microwave-assisted reactions : Cut reaction times from hours to minutes while maintaining yield (e.g., 85% in 15 min) .
How can factorial design optimize reaction conditions for synthesizing Imidazo[1,2-b]pyridazine derivatives?
Advanced
Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent polarity). For example:
- 2^3 design : Vary temperature (80°C vs. 120°C), catalyst (0.1 vs. 0.2 eq.), and solvent (DMF vs. DMSO) to identify optimal conditions for yield and regioselectivity .
- Response surface methodology (RSM) : Models interactions between variables to predict maxima/minima, reducing experimental runs by 40% .
What in vitro and in vivo models assess the neuroprotective potential of these derivatives in Alzheimer’s disease?
Q. Advanced
- In vitro : Aβ42 aggregation inhibition assays (Thioflavin T fluorescence), tau hyperphosphorylation models (SH-SY5Y cells) .
- In vivo : Transgenic mice (e.g., APP/PS1) evaluated for cognitive improvement (Morris water maze) and amyloid burden (histopathology) . Dose-response studies typically use 10–50 mg/kg oral administration for 4–8 weeks .
How do researchers balance lipophilicity and solubility when modifying these derivatives for BBB penetration?
Q. Advanced
- Computational tools : Predict logP (e.g., AlogPS) and pKa to optimize ClogP <5 .
- Structural tweaks : Introduce polar groups (e.g., -OH, -CONH2) at C3 or C8 while retaining aromatic substituents at C2 for target engagement .
- Prodrug strategies : Mask polar groups with esters or carbamates to enhance passive diffusion .
What analytical techniques are critical for characterizing novel Imidazo[1,2-b]pyridazine derivatives?
Q. Basic
- NMR (1H/13C) : Assign regiochemistry (e.g., distinguish C2 vs. C3 substituents) .
- HPLC-MS : Confirm purity (>95%) and detect regioisomeric impurities .
- X-ray crystallography : Resolve ambiguous structures and validate docking poses .
How can structure-based drug design accelerate the development of kinase inhibitors from these derivatives?
Q. Advanced
- Molecular docking : Screen derivatives against kinase ATP-binding pockets (e.g., CDK2, EGFR) using Glide or AutoDock .
- MD simulations : Assess binding stability (>50 ns trajectories) and identify critical residues (e.g., hinge region interactions) .
- Fragment-based design : Merge pharmacophores from co-crystal structures (e.g., imidazo[1,2-b]pyridazine core + pyridine substituents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
